2-(6-bromo-1H-indol-1-yl)-N-[3-(methylsulfanyl)phenyl]acetamide
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Overview
Description
2-(6-bromo-1H-indol-1-yl)-N-[3-(methylsulfanyl)phenyl]acetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a bromine atom at the 6th position of the indole ring and a methylsulfanyl group attached to the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-bromo-1H-indol-1-yl)-N-[3-(methylsulfanyl)phenyl]acetamide typically involves the following steps:
Bromination of Indole: The starting material, indole, is brominated at the 6th position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.
Formation of Indole Acetamide: The brominated indole is then reacted with chloroacetyl chloride to form 2-(6-bromo-1H-indol-1-yl)acetamide.
Substitution Reaction: The final step involves the reaction of 2-(6-bromo-1H-indol-1-yl)acetamide with 3-(methylsulfanyl)aniline under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(6-bromo-1H-indol-1-yl)-N-[3-(methylsulfanyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Palladium on carbon (Pd/C), hydrogen gas, ethanol as solvent.
Substitution: Sodium hydride (NaH), dimethylformamide (DMF) as solvent.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: De-brominated indole derivative.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(6-bromo-1H-indol-1-yl)-N-[3-(methylsulfanyl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases, including cancer and infectious diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(6-bromo-1H-indol-1-yl)-N-[3-(methylsulfanyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Affecting Signal Transduction: Influencing intracellular signaling pathways that regulate cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2-(6-bromo-1H-indol-3-yl)acetamide
- Methyl 2-(6-bromo-1H-indol-3-yl)acetate
- 2-Bromo-1-(1H-indol-3-yl)ethanone
Uniqueness
2-(6-bromo-1H-indol-1-yl)-N-[3-(methylsulfanyl)phenyl]acetamide is unique due to the presence of both a bromine atom and a methylsulfanyl group, which may confer distinct chemical and biological properties compared to other indole derivatives. This combination of functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets.
Properties
Molecular Formula |
C17H15BrN2OS |
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Molecular Weight |
375.3 g/mol |
IUPAC Name |
2-(6-bromoindol-1-yl)-N-(3-methylsulfanylphenyl)acetamide |
InChI |
InChI=1S/C17H15BrN2OS/c1-22-15-4-2-3-14(10-15)19-17(21)11-20-8-7-12-5-6-13(18)9-16(12)20/h2-10H,11H2,1H3,(H,19,21) |
InChI Key |
IBEFLBLQXITPKW-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)CN2C=CC3=C2C=C(C=C3)Br |
Origin of Product |
United States |
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